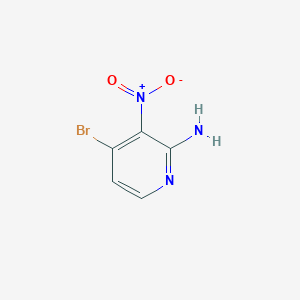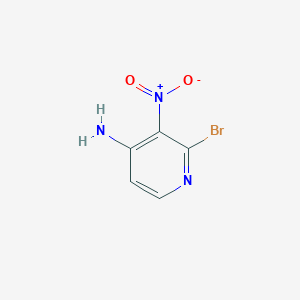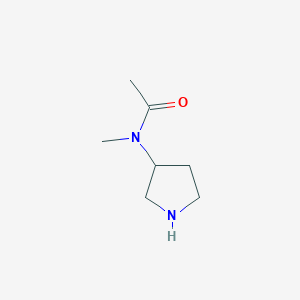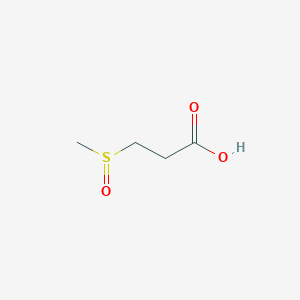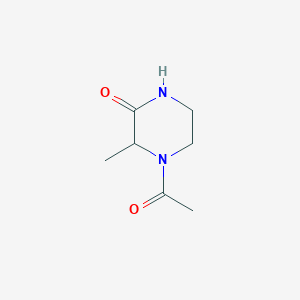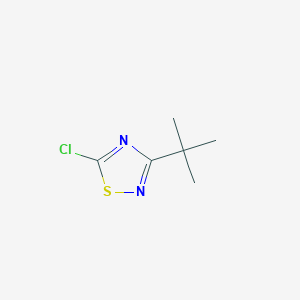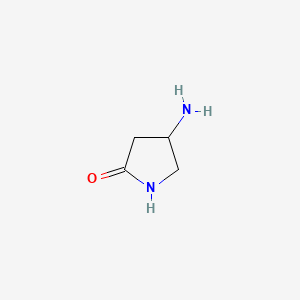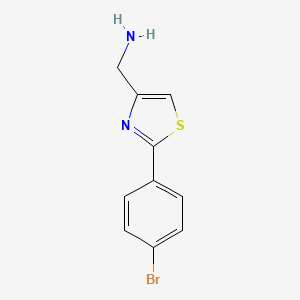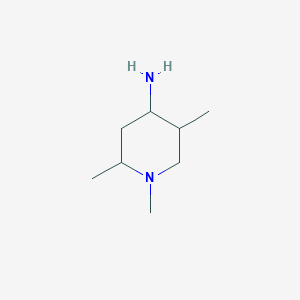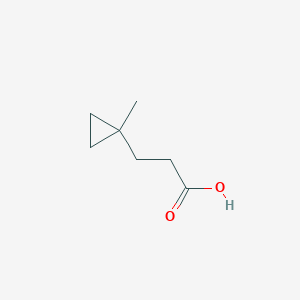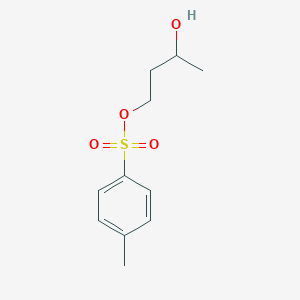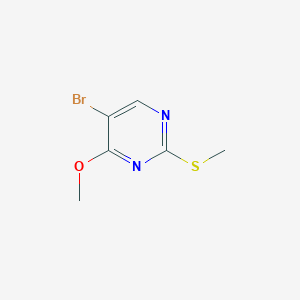
5-Bromo-4-methoxy-2-(methylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. Pyrimidine itself is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods, including alkylation, cyclization, and bromination. For instance, 5-substituted 2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with specific reagents to afford regioisomers, which are then separated and converted to free phosphonic acids . Additionally, 5-bromo derivatives can be synthesized by reacting 2,4-diamino-6-hydroxypyrimidines with elemental bromine . Another method involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for the synthesis of pyrimidine biheterocycles through nucleophilic substitution and cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using density functional theory (DFT) and spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis, which provide information about molecular geometry, vibrational wavenumbers, and electronic properties .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. The kinetics and mechanism of transformation reactions of certain pyrimidine derivatives have been studied, revealing the influence of general base, general acid, and hydroxide-ion catalyses . The Mitsunobu reaction is another example, where 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine reacts with N-mesyl- and N-nosylarylamines to form arylaminomethyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For instance, bromination of thieno[2,3-d]pyrimidines can lead to the formation of mono- and dibromomethyl derivatives, which can affect the reactivity and potential applications of these compounds . The presence of bromo, methoxy, and methylthio substituents can also affect the solubility, melting point, and stability of the compounds . Additionally, the electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated from UV-Vis spectra .
Wissenschaftliche Forschungsanwendungen
Application 1: Antibacterial Activity
- Summary of Application : Three derivatives of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol were synthesized and their antibacterial activities were evaluated .
- Methods of Application : The compounds were synthesized and characterized by elemental analysis and single-crystal X-ray diffraction. The antibacterial activities of these compounds were evaluated against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus using the MTT method .
- Results or Outcomes : The results of the antibacterial activity were not specified in the available information .
Application 2: Synthesis of Monastrol
- Summary of Application : Pyrimidine derivatives have been used in the synthesis of monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
- Methods of Application : The synthesis of monastrol was carried out using Lewis acid promoter, Yb (OTf)3 .
- Results or Outcomes : The results of the synthesis were not specified in the available information .
Eigenschaften
IUPAC Name |
5-bromo-4-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZARIZHUDBYVNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511816 |
Source


|
| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-2-(methylthio)pyrimidine | |
CAS RN |
81560-09-0 |
Source


|
| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)
